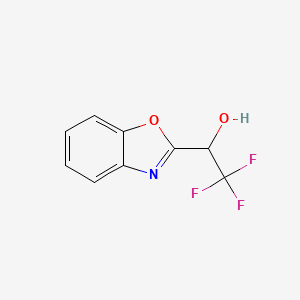

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol

Description

Properties

IUPAC Name |

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOLEPTWLPQYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924713-08-6 | |

| Record name | 1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-aminophenol with trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazole ring. The final product is obtained after purification through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that compounds containing the benzoxazole moiety exhibit antimicrobial properties. The trifluoroethanol group enhances the hydrophobicity of the molecule, potentially increasing its interaction with microbial membranes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

- Cancer Therapeutics : Benzoxazole derivatives are being explored for their potential as anticancer agents due to their ability to interfere with DNA synthesis.

Materials Science Applications

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

- Fluorescent Dyes : The compound can serve as a precursor for synthesizing fluorescent dyes used in biological imaging.

Environmental Science Applications

- Pollutant Detection : The unique properties of this compound allow it to be used in sensors for detecting environmental pollutants.

- Wastewater Treatment : Its application in photocatalytic systems has shown promise for degrading organic pollutants under UV light exposure.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or activation of biological pathways. The trifluoroethanol moiety enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Benzothiazole Analogs

Key Insights :

Trifluoroethanol Derivatives with Aromatic Substitutions

Key Insights :

Benzoxazole-Based Derivatives

Key Insights :

- The trifluoroethanol group in the target compound may confer higher thermal stability compared to ester-containing derivatives .

- Antibacterial activity in dichloro-benzoxazole derivatives suggests that electron-withdrawing substituents (e.g., Cl, CF₃) enhance bioactivity .

Structural and Functional Implications

- Hydrogen Bonding : The hydroxyl group facilitates interactions with biological targets (e.g., enzymes) but may reduce bioavailability due to increased polarity .

- Thermodynamic Stability : Benzoxazole rings are more thermally stable than benzothiazoles, as oxygen’s electronegativity strengthens the heterocyclic framework .

Biological Activity

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 924713-08-6) is a compound characterized by its unique structural features, including a benzoxazole moiety and a trifluoroethanol group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties.

- Molecular Formula : C9H6F3NO2

- Molecular Weight : 217.15 g/mol

- Structure : The compound features a benzoxazole ring fused with a trifluoroethanol group, which is thought to enhance its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study focused on related compounds has shown that they possess selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against yeasts like Candida albicans .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial (B. subtilis) | TBD |

| Related Benzoxazole Derivative | Antifungal (C. albicans) | TBD |

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Studies suggest that these compounds can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. For instance, derivatives have shown efficacy against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of benzoxazole derivatives indicate that modifications in the substituents on the benzoxazole ring can significantly impact biological activity. For example, electron-donating groups tend to enhance antimicrobial potency .

Key Findings:

- Electron-donating substituents : Increase activity against specific bacterial strains.

- Electron-withdrawing substituents : May reduce overall efficacy but can enhance selectivity towards certain targets.

Case Studies

Several case studies have highlighted the biological potential of benzoxazole derivatives:

- Antibacterial Efficacy : In a screening of 41 compounds similar to this compound, selectivity against Gram-positive bacteria was noted. The most potent compounds were further explored for their mechanism of action .

- Anticancer Potential : A series of benzoxazole derivatives were tested for cytotoxicity against various cancer cell lines. Compounds demonstrated significant selectivity for cancer cells over normal cells, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the key functional groups in 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-ol, and how do they influence its chemical reactivity?

- Answer : The compound contains a hydroxyl (-OH) group, a trifluoromethyl (-CF₃) group, and a benzoxazole ring. The -CF₃ group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and stabilizing intermediates in reactions. The benzoxazole ring contributes π-π stacking interactions and hydrogen bonding, which are critical for biological target recognition. The hydroxyl group enables hydrogen bonding and participation in condensation or substitution reactions .

Q. What synthetic methodologies are commonly used to prepare this compound, and how is purity confirmed?

- Answer : A typical synthesis involves reductive amination or condensation reactions. For example, hydrazine hydrate in ethanol under reflux conditions is used to form intermediates, monitored by TLC (e.g., Chloroform:Methanol 7:3). Final purification employs column chromatography or recrystallization. Purity is confirmed via NMR spectroscopy (¹H/¹³C), mass spectrometry, and HPLC .

Q. What are the best practices for storing and handling this compound to ensure stability?

- Answer : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Use anhydrous solvents (e.g., DMSO) for stock solutions to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Analytical samples should be shipped with blue ice to maintain integrity .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., -CF₃ vs. methoxy) modulate the compound’s reactivity in nucleophilic or electrophilic reactions?

- Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the adjacent hydroxyl group and increasing its acidity, facilitating deprotonation in nucleophilic substitutions. Conversely, electron-donating groups (e.g., methoxy) on the benzoxazole ring enhance resonance stabilization, altering regioselectivity in electrophilic aromatic substitution. These effects are validated via computational studies (DFT) and kinetic experiments .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?

- Answer : Use orthogonal assays to confirm bioactivity:

- Enzyme inhibition : Fluorescence-based assays (e.g., FRET) with purified targets.

- Antimicrobial activity : MIC/MBC testing against standardized bacterial/fungal strains.

Cross-validate results with structural analogs to isolate pharmacophore contributions. For example, replacing the benzoxazole ring with benzothiazole can clarify target specificity .

Q. How can this compound serve as an intermediate in synthesizing complex heterocycles, and what mechanistic insights guide reaction optimization?

- Answer : The hydroxyl group enables Mitsunobu reactions to form ethers, while the benzoxazole ring participates in cycloadditions (e.g., Huisgen click chemistry). For example, coupling with propargyl bromide under Cu(I) catalysis forms triazole derivatives. Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading (1–5 mol%). Mechanistic studies (e.g., in-situ IR monitoring) confirm intermediate formation .

Q. What role does stereoelectronic tuning play in enhancing the compound’s bioavailability for CNS-targeted applications?

- Answer : The -CF₃ group increases logP (lipophilicity), promoting blood-brain barrier penetration. Modify the benzoxazole substituents (e.g., bromo or nitro groups) to adjust electron density and reduce P-glycoprotein efflux. In vivo pharmacokinetic studies in rodent models, paired with LC-MS/MS quantification, validate brain-plasma ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.